2-(3-Fluorophenyl)-N-methoxy-N-methylacetamide
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis would include the starting materials, the reagents used, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and compatibility with other substances.Scientific Research Applications
Psychoactive Substance Studies :
- Mexedrone use and its effects were characterized in a hospital setting, providing insights into the clinical features and outcomes related to its use (Roberts et al., 2017).
- The combined intoxication of methylone and 5-MeO-MIPT was reported, suggesting the complexity and risks of using psychoactive drug mixtures (Shimizu et al., 2007).
Metabolism and Pharmacokinetics Studies :
- Research on the metabolism of acetaminophen using high-resolution liquid chromatography showcased detailed insights into drug metabolism and its metabolites (Mrochek et al., 1974).
- The disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, SB-649868, were investigated in humans, highlighting the importance of understanding the metabolic pathways and the fate of pharmaceutical compounds in the body (Renzulli et al., 2011).
Neurological and Receptor Studies :
- A human TRPA1-specific pain model was established, contributing to the understanding of pain mechanisms and the potential for developing new analgesics (Heber et al., 2019).
- The quantification of the novel N-methyl-d-aspartate receptor ligand [11C]GMOM in humans was explored, which is crucial for understanding receptor functions and developing receptor-targeted drugs (van der Doef et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing the compound.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.
Please note that this is a general approach and the specific details would depend on the compound being analyzed. For “2-(3-Fluorophenyl)-N-methoxy-N-methylacetamide”, you may need to consult specialized databases or scientific literature. If you have access to a library, a librarian may be able to help you find more information. Alternatively, you could reach out to researchers who specialize in this area. They may be able to provide more specific information or guide you to relevant resources.
properties
IUPAC Name |
2-(3-fluorophenyl)-N-methoxy-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(14-2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFIHURXAKTSCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC(=CC=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700770 | |
Record name | 2-(3-Fluorophenyl)-N-methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-N-methoxy-N-methylacetamide | |
CAS RN |
946402-22-8 | |
Record name | 2-(3-Fluorophenyl)-N-methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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